Lithium(1+) 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate
Description
Lithium(1+) 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate is a lithium salt derived from the heterocyclic 1,2,4-oxadiazole scaffold. The compound features a 4-chlorophenyl substituent at the 3-position and a carboxylate group at the 5-position of the oxadiazole ring. Structural characterization of such compounds often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure solution .
Properties
Molecular Formula |
C9H4ClLiN2O3 |
|---|---|
Molecular Weight |
230.6 g/mol |
IUPAC Name |
lithium;3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C9H5ClN2O3.Li/c10-6-3-1-5(2-4-6)7-11-8(9(13)14)15-12-7;/h1-4H,(H,13,14);/q;+1/p-1 |
InChI Key |
UUYVJGCQJFRXSM-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC(=CC=C1C2=NOC(=N2)C(=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is constructed by cyclodehydration of acylhydrazides or benzohydrazides with appropriate carboxylic acid derivatives or their activated forms. Common methods include:
Cyclodehydration Using Dehydrating Agents:
Use of agents such as thionyl chloride (SOCl2), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or silica-supported dichlorophosphate under microwave irradiation facilitates efficient ring closure with high yields (70–92%).Oxidative Cyclization:
Iodine-mediated oxidation of semicarbazide intermediates derived from substituted aldehydes can also produce oxadiazole rings under mild conditions.Electro-oxidative Synthesis:
Electrochemical methods employing lithium perchlorate as an electrolyte in acetonitrile solvent have been reported to synthesize 2-amino-5-substituted oxadiazoles, which can be adapted for 3-substituted analogues.
Formation of the Lithium Carboxylate Salt
After obtaining the 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, the lithium salt is formed by neutralization with lithium hydroxide or lithium carbonate in aqueous or alcoholic media. This step yields the this compound with the lithium ion coordinated to the carboxylate group.
Reaction Conditions and Reagents
Comparative Analysis with Analogous Compounds
Research Findings Supporting Preparation Methods
- The use of microwave irradiation combined with dehydrating agents like silica-supported dichlorophosphate has been shown to accelerate cyclodehydration reactions, yielding oxadiazole derivatives efficiently and in environmentally friendlier conditions.
- Iodine-mediated oxidative cyclization provides a mild and selective route to oxadiazoles from semicarbazide intermediates, enabling high yields without harsh reagents.
- Electrochemical synthesis using lithium salts as electrolytes offers a green alternative to traditional chemical oxidants, with potential scalability advantages.
- The lithium salt formation step is straightforward, involving neutralization of the carboxylic acid with lithium bases, ensuring high purity of the lithium carboxylate compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxadiazole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Lithium(1+) 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of Lithium(1+) 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Heterocyclic Core and Substituents
The 1,2,4-oxadiazole ring is a key feature of this compound. Comparisons with other heterocyclic systems, such as pyrazoles or isoxazoles, reveal differences in electronic properties and stability. For example:
- Ibipinabant (C₂₃H₂₀Cl₂N₄O₂S): A pyrazole-based compound with dual 4-chlorophenyl groups and a sulfonyl moiety. Unlike the lithium salt, Ibipinabant is a neutral molecule with a methyl-substituted carboximidamide group, contributing to its pharmacological activity as a cannabinoid receptor antagonist .
Table 1: Structural and Functional Comparison
Electronic and Solubility Profiles
- Oxadiazole vs.
- Lithium Counterion : Enhances aqueous solubility compared to analogous sodium or potassium salts, which may influence bioavailability or crystallinity .
Biological Activity
Lithium(1+) 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of anticancer and antimicrobial research. The following sections will explore the synthesis, biological activities, and relevant case studies associated with this compound.
Synthesis of this compound
The synthesis of lithium oxadiazole derivatives generally involves the reaction of hydrazides with carboxylic acid derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃). The specific synthesis pathway for this compound typically includes:
- Formation of Hydrazide : Reacting 4-chlorobenzohydrazide with a suitable carboxylic acid.
- Cyclization : The hydrazide undergoes cyclization to form the oxadiazole ring.
- Lithiation : The final step involves the introduction of lithium ions to stabilize the compound.
This synthetic route allows for the efficient production of various oxadiazole derivatives with potential biological activity .
Biological Activity
This compound has been investigated for several biological activities:
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- Cell Line Studies : Compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines including HL-60 (leukemia) and MCF7 (breast cancer). The GI50 values for some derivatives were reported to be less than 10 µM .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Compound A | HL-60 | 3.52 |
| Compound B | MCF7 | 9.51 |
| Lithium(1+) Oxadiazole | Various | <10 |
Antimicrobial Activity
Oxadiazoles have also shown promising results in antimicrobial assays:
- Bacterial Inhibition : Studies indicate that certain oxadiazole derivatives exhibit strong antibacterial properties against pathogens such as E. coli and S. aureus. For example, derivatives with structural similarities to this compound have shown minimum inhibitory concentrations (MICs) in the low micromolar range .
The biological activity of this compound is thought to be mediated through multiple pathways:
- Enzyme Inhibition : Some studies have suggested that oxadiazoles may inhibit key enzymes involved in cancer cell proliferation and survival.
- DNA Interaction : There is evidence indicating that these compounds can intercalate with DNA or disrupt its function, leading to apoptosis in cancer cells .
Study on Anticancer Effects
A notable study evaluated a series of oxadiazole derivatives for their anticancer activity. Among them, this compound was tested against various cancer cell lines. Results showed that it significantly inhibited cell growth at concentrations lower than those required for conventional chemotherapeutics .
Antimicrobial Efficacy Study
In another investigation focusing on antimicrobial properties, this compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The study concluded that its mechanism involved disrupting bacterial cell wall synthesis .
Q & A
Q. What are the optimal synthetic routes for Lithium(1+) 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate, and how do reaction conditions affect yield?
Methodological Answer: The synthesis of this compound typically involves cyclocondensation of a nitrile precursor with hydroxylamine, followed by carboxylation and lithium salt formation. Key steps include:
- Cyclization: Use of 4-chlorobenzonitrile and hydroxylamine hydrochloride under reflux in ethanol/water (1:1) to form the oxadiazole core .
- Carboxylation: Reaction with chloroformate derivatives (e.g., ethyl chloroformate) in anhydrous tetrahydrofuran (THF) at 0–5°C to introduce the carboxylate group.
- Lithiation: Neutralization with lithium hydroxide in methanol to yield the lithium salt.
Critical Parameters: - Temperature control during carboxylation (<10°C) minimizes side reactions.
- Solvent polarity (THF vs. DMF) impacts cyclization efficiency, with THF yielding higher purity (≥90%) .
Q. How should researchers characterize the structural and thermal stability of this compound?
Methodological Answer: A multi-technique approach is recommended:
- Structural Confirmation:
- Thermal Stability:
Q. What solubility and formulation challenges arise with this lithium salt in biological assays?
Methodological Answer: The compound’s limited aqueous solubility (<1 mg/mL at pH 7.4) requires formulation optimization:
- Co-Solvents: Use DMSO (≤5% v/v) for in vitro studies to prevent precipitation.
- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in pharmacokinetic studies .
- pH Adjustment: Solubility increases at pH >9 due to carboxylate deprotonation, but lithium ion dissociation must be monitored via conductivity assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer: Discrepancies often stem from assay conditions or impurity profiles. Strategies include:
- Dose-Response Profiling: Use IC curves to distinguish between selective antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus) and non-specific cytotoxicity (e.g., IC = 50 µM in HepG2 cells) .
- Impurity Analysis: HPLC-MS (≥95% purity) identifies byproducts like unreacted nitriles, which may skew bioactivity results .
- Mechanistic Studies: Fluorescence-based assays (e.g., DNA intercalation) differentiate between membrane disruption (common in antimicrobial action) and apoptosis induction (cytotoxicity) .
Q. What computational models predict interactions between this compound and biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to targets like dihydrofolate reductase (DHFR). The 4-chlorophenyl group shows hydrophobic interactions with Leu28 and Phe31 residues .
- QSAR Analysis: Hammett constants (σ = +0.23 for 4-Cl substituent) correlate with electron-withdrawing effects, enhancing enzyme inhibition potency .
- MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes, with RMSD <2 Å indicating stable binding .
Q. How does the 4-chlorophenyl substituent influence photostability and degradation pathways?
Methodological Answer:
Q. What experimental designs mitigate lithium ion interference in electrochemical studies?
Methodological Answer: Lithium’s high ionic mobility can skew conductivity measurements. Solutions include:
- Ion-Selective Electrodes (ISEs): Calibrate with Li standards to distinguish contributions from the carboxylate anion.
- Chelation: Add crown ethers (e.g., 12-crown-4) to sequester Li and isolate anion behavior in cyclic voltammetry .
- Control Experiments: Compare with sodium/potassium salts to baseline lithium-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
